Cyanomethyl diethyl phosphate
Overview
Description
Cyanomethyl diethyl phosphate, also known as Diethyl cyanomethylphosphonate, is a biochemical reagent . It is used as a biological material or organic compound for life science related research . It is also known as a modified Wittig reagent used in the preparation of alpha, beta-unsaturated nitriles from ketones or aldehydes .
Synthesis Analysis
Diethyl cyanomethylphosphonate is used as an intermediate in the Horner-Emmons reaction for the synthesis of substituted nitriles and their amide and heterocyclic derivatives . One method of preparing this compound involves adding sodium ethoxide into a DMF (dimethyl formamide) solution of diethyl phosphite in batches, and then adding bromoacetonitrile .Molecular Structure Analysis
The molecular formula of this compound is C6H12NO3P . The molecular weight is 177.14 .Chemical Reactions Analysis
This compound is used as a reagent in the Horner-Wadsworth-Emmons olefination reaction . This reaction is used for the synthesis of substituted nitriles and their amide and heterocyclic derivatives .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.095 g/mL at 25 °C . Its boiling point is 101-102 °C at 0.4 mmHg .Scientific Research Applications
Chemoselective Conversion of Carbonyl Compounds to Nitriles :
- CMPDEP derivatives are used in the chemoselective conversion of various ketones and aldehydes to nitriles, an important reaction in organic synthesis. This process involves reacting cyanohydrin diethyl phosphates with samarium(II) iodide, yielding nitriles in excellent yields. This method is also applicable to α,β-unsaturated carbonyl compounds, producing β,γ-unsaturated nitriles without double bond isomerization (Yoneda, Harusawa, & Kurihara, 1991).
Rearrangement to β-Keto Phosphonates :
- In the study of regiochemistry, CMPDEP derivatives derived from substituted cyclohexanones were found to rearrange to β-keto phosphonates upon treatment with excess lithium diisopropylamide (LDA). This research provides insights into the regiocontrol of vinyl phosphate rearrangement and the study of dienyl phosphates (Gloer, Calogeropoulou, Jackson, & Wiemer, 1990).
Phosphate Photorelease Studies :
- The study of benzoin diethyl phosphate, a compound similar to CMPDEP, revealed insights into phosphate photorelease mechanisms. The research indicated that the photodissociation of benzoin diethyl phosphate occurs in its lowest triplet state, leading to the release of diethyl phosphoric acid. This finding is significant in the field of photochemistry and could be relevant to similar cyanomethyl phosphate compounds (Rajesh, Givens, & Wirz, 2000).
Dephosphorylation and Conversion to Nitriles :
- CMPDEP derivatives of aromatic carbonyl compounds were successfully dephosphorylated and converted to nitriles. This process involved reduction with lithium in liquid ammonia, followed by treatment with isoprene or alkyl halides. This study provides an efficient method for nitrile synthesis from carbonyl compounds (Yoneda, Osaki, Harusawa, & Kurihara, 1990).
Environmental Implications and Phosphate Crisis :
- Phosphate, a crucial component in many biological processes, faces a potential crisis due to limited resources and environmental impact. This research highlights the importance of phosphate in agriculture and its role in environmental sustainability. The findings underscore the need for efficient use and conservation of phosphate resources, a context within which CMPDEP and related compounds could play a role (Abelson, 1999).
Mechanism of Action
Safety and Hazards
Cyanomethyl diethyl phosphate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
cyanomethyl diethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO4P/c1-3-9-12(8,10-4-2)11-6-5-7/h3-4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWDYQIKLLYQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198606 | |
Record name | Cyanomethyl diethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50586-62-4 | |
Record name | Cyanomethyl diethyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50586-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanomethyl diethyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050586624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanomethyl diethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanomethyl diethyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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